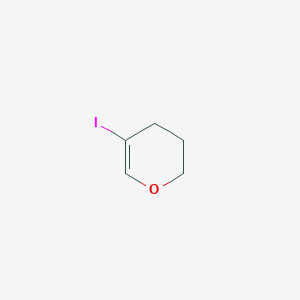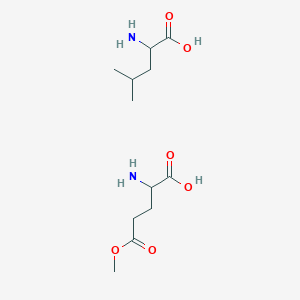![molecular formula C24H32N4O4S B12302673 (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VH032 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ligases like VHL .
Méthodes De Préparation
The synthesis of VH032 involves several steps, including the use of palladium-catalyzed C–H arylation. One approach involves the use of N-Boc-L-4-hydroxyproline as a starting material, which undergoes a series of reactions to form the final product. The key steps include the protection of the hydroxyproline, arylation of the thiazole ring, and subsequent deprotection and amidation reactions . Industrial production methods for VH032 typically involve optimizing these steps to achieve high yields and purity on a large scale.
Analyse Des Réactions Chimiques
VH032 primarily undergoes reactions that are typical for small molecule ligands used in PROTACs. These include:
Substitution Reactions: VH032 can be functionalized with various substituents to enhance its binding affinity and specificity.
Amidation Reactions: The primary amine functional handle of VH032 allows for conjugation to a linker or target protein ligand.
Hydrogen Bonding: VH032 forms hydrogen bonds with the VHL protein, which is crucial for its binding affinity.
Applications De Recherche Scientifique
VH032 has a wide range of applications in scientific research, particularly in the field of targeted protein degradation. Some of its key applications include:
Mécanisme D'action
VH032 exerts its effects by binding to the VHL protein, which is part of the VHL E3 ubiquitin ligase complex. This binding induces the ubiquitination and subsequent degradation of target proteins via the proteasome. The molecular targets of VH032-based PROTACs include various proteins involved in cell signaling, transcription, and other cellular processes . The pathways involved in this mechanism include the ubiquitin-proteasome system and the hypoxia-inducible factor (HIF) pathway .
Comparaison Avec Des Composés Similaires
VH032 is unique in its high binding affinity for the VHL protein, which makes it a valuable tool for the development of PROTACs. Similar compounds include:
VH298: Another VHL ligand with similar binding properties but different chemical structure.
MZ1: A PROTAC that uses VH032 as a ligand to target BET proteins for degradation.
GW3965-PEG5-VH032: A PROTAC that targets liver X receptor proteins for degradation.
These compounds share the common feature of binding to the VHL protein but differ in their specific applications and target proteins.
Propriétés
Formule moléculaire |
C24H32N4O4S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29) |
Clé InChI |
GFVIEZBZIUKYOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
